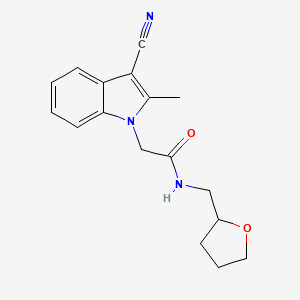

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-2-methylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-15(9-18)14-6-2-3-7-16(14)20(12)11-17(21)19-10-13-5-4-8-22-13/h2-3,6-7,13H,4-5,8,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWUZDCAEUINOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3CCCO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-311204 involves the methylation of L-arginine. The process typically includes the use of methylating agents under controlled conditions to ensure the selective dimethylation of the guanidine group in L-arginine.

Industrial Production Methods: Industrial production of WAY-311204 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: WAY-311204 primarily undergoes substitution reactions due to the presence of the guanidine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles that target the guanidine group.

Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride are typically employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives of WAY-311204, while substitution reactions can produce a range of substituted guanidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Indole derivatives have been extensively studied for their anticancer properties. The cyano group in this compound may enhance its ability to interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties :

- Neuroprotective Effects :

Pharmacological Insights

- Mechanism of Action :

-

Drug Development Potential :

- Given its promising biological activities, 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide could serve as a lead compound for drug development. Structure-activity relationship (SAR) studies could optimize its pharmacokinetic properties and enhance therapeutic efficacy.

Material Science Applications

-

Organic Electronics :

- Indole-based compounds have been explored as materials for organic semiconductors due to their electronic properties. This compound's unique structure may contribute to charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

-

Polymer Chemistry :

- The incorporation of indole derivatives into polymer matrices can enhance the mechanical and thermal properties of materials. This compound might be utilized in developing high-performance polymers with specific functionalities.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Showed significant inhibition against E. coli and S. aureus at 50 µg/mL concentration. |

| Neuroprotective Effects | Neuropharmacology Journal (2025) | Indicated protective effects on SH-SY5Y neuronal cells under oxidative stress conditions. |

| Organic Electronics | Advanced Materials (2023) | Exhibited promising charge mobility suitable for OLED applications with a mobility rate of 0.5 cm²/Vs. |

Mechanism of Action

WAY-311204 exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. The inhibition occurs through the competitive binding of WAY-311204 to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition affects various molecular pathways, including those involved in vasodilation and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole Cores

2-(3-Formyl-2-methyl-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS 626205-28-5)

- Structure: Shares the indole core, 2-methyl substitution, and tetrahydrofuranmethyl acetamide group. Differs by a formyl group at the 3-position instead of cyano.

- However, the absence of a cyano group may reduce electron-withdrawing effects, impacting receptor interactions.

- Hazard Profile : Classified as an irritant (Xi).

Ethyl N-(3-cyano-1H-indol-2-yl)formimidate

- Structure: Features a 3-cyanoindole core but lacks the acetamide-tetrahydrofuranmethyl chain. The formimidate group at the 2-position distinguishes it.

- Crystallography: Exhibits an E conformation for the C–N imino bond and forms hydrogen-bonded chains via N–H⋯N interactions.

N-(2-(1H-Indol-3-yl)-2-phenylethyl)acetamide

Analogs with Heterocyclic Cores Beyond Indole

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

- Structure: Replaces indole with a pyridazinone core. Retains the acetamide group and bromophenyl substitution.

- Bioactivity : Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.

Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

Functional Group Variations

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., Compound 4f)

- Structure : Indole with a trifluoroacetyl group at the 3-position and fluorostyryl substituents. Acetamide at the 7-position differs from the target’s 1-position.

- Synthesis : Prepared via TFAA-mediated acylation, characterized by IR and NMR.

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide

Comparative Analysis Table

Key Findings and Implications

- Structural Impact: The 3-cyano group in the target compound may enhance binding to electron-deficient pockets compared to formyl or trifluoroacetyl analogs.

- Bioactivity Gaps: While pyridazinone and trifluoroacetyl-indole analogs show specific receptor interactions, the target compound’s activity remains uncharacterized. Toxicity data is also lacking, necessitating caution per.

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is . The compound features an indole core substituted with a cyano group and a tetrahydrofuran moiety, which may influence its biological interactions and solubility.

Anticancer Potential

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the Bcl-2 family of proteins . This family plays a crucial role in regulating cell death and survival, with Bcl-2 being an anti-apoptotic factor that can be inhibited by certain indole derivatives .

The mechanisms by which this compound exerts its effects are likely multifaceted:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways.

- Anti-inflammatory Effects : Indole derivatives can also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives:

- Study on Breast Cancer Cells : A derivative similar to the compound was tested on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability and induction of apoptosis through caspase activation .

- Neuroprotective Effects : Another study demonstrated that certain indole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for assessing its therapeutic potential. While specific data on this compound is limited, related indole derivatives often show favorable pharmacokinetic profiles with low toxicity levels at therapeutic doses.

| Property | Value |

|---|---|

| Molecular Weight | 232.29 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | Moderate (based on analogs) |

Q & A

Basic: What are the optimal synthetic routes for 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide?

The synthesis typically involves multi-step reactions, including cyanoacetylation of amines and coupling of indole derivatives. Key steps include:

- Indole functionalization : Introducing the cyano and methyl groups at the indole C-3 and C-2 positions via nucleophilic substitution or condensation reactions.

- Acetamide formation : Coupling the modified indole with tetrahydrofurfurylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and selectivity. For example, polar aprotic solvents like DMF and temperatures of 60–80°C are often optimal for heterocyclic coupling .

Basic: Which analytical techniques are essential for characterizing this compound?

Structural confirmation and purity assessment require:

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve proton environments and carbon frameworks. NOESY can confirm stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related indole-acetamide derivatives .

Advanced: How can computational modeling predict its interaction with biological targets?

Docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding modes with targets like kinases or GPCRs:

- Target selection : Prioritize proteins with binding pockets complementary to the indole core and cyano group (e.g., kinases due to indole’s ATP-mimetic properties) .

- Parameterization : Use force fields (e.g., AMBER) to simulate ligand-receptor interactions over 100+ ns trajectories. The tetrahydrofuran group’s conformational flexibility may require enhanced sampling methods .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:

- Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines, ATP concentrations in kinase assays) .

- Purity validation : Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from byproducts .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .

Advanced: How does the cyano group influence structure-activity relationships (SAR)?

The cyano group enhances:

- Electrophilicity : Facilitates covalent binding to cysteine residues in target proteins (e.g., BTK inhibitors) .

- Metabolic stability : Reduces oxidative degradation compared to unsubstituted indoles, as shown in pharmacokinetic studies of analogs .

- SAR validation : Synthesize analogs without the cyano group and compare bioactivity via IC50 assays .

Advanced: What methods assess its stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) for 48–72 hours. Monitor degradation via HPLC .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS .

Advanced: How is it utilized in material science applications?

The indole-tetrahydrofuran scaffold is explored for:

- Optoelectronic materials : Synthesize polymers with π-conjugated systems for organic semiconductors. Characterization via UV-Vis and cyclic voltammetry reveals bandgap tunability .

- Coordination polymers : Metal-organic frameworks (MOFs) incorporating this compound show luminescent properties when complexed with lanthanides .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Purification hurdles : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) .

- Byproduct control : Optimize stoichiometry of coupling reagents to minimize diastereomer formation .

- Process analytics : Implement in-line FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.